

In-Depth Technical Guide: 1,3-Dihydrobenzo[c]thiophene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dihydrobenzo[c]thiophene

Cat. No.: B1295318

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols for synthesis, and a summary of the chemical characteristics of **1,3-Dihydrobenzo[c]thiophene**.

Core Quantitative Data

A summary of the key quantitative properties of **1,3-Dihydrobenzo[c]thiophene** is presented below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	136.214 g/mol	[1] [2]
Molecular Formula	C ₈ H ₈ S	[1] [2]
CAS Number	2471-92-3	[1] [2]
Boiling Point (T _{boil})	499.03 K (Joback Calculated)	[3]
Melting Point (T _{fus})	306.96 K (Joback Calculated)	[3]
Critical Temperature (T _c)	711.09 K (Joback Calculated)	[3]
Critical Pressure (P _c)	4368.40 kPa (Joback Calculated)	[3]
LogP (Octanol/Water)	2.433 (Crippen Calculated)	[3]
Water Solubility (LogS)	-3.01 (Crippen Calculated)	[3]
Ionization Energy (IE)	8.30 - 8.51 eV	[3]

Synthesis of 1,3-Dihydrobenzo[c]thiophene

The synthesis of **1,3-Dihydrobenzo[c]thiophene** can be achieved through the reaction of α,α' -dibromo-o-xylene with sodium sulfide. This method provides a direct route to the target compound.[\[1\]](#)

Experimental Protocol

Materials:

- α,α' -Dibromo-o-xylene
- Sodium sulfide (Na₂S)
- Ethanol (absolute)
- Round-bottom flask
- Reflux condenser

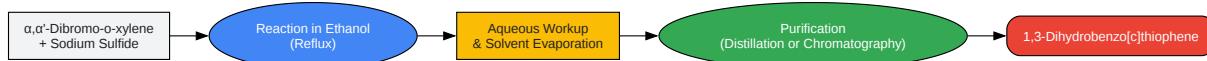
- Heating mantle
- Stirring apparatus
- Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, distillation apparatus or chromatography columns)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve α,α' -dibromo-o-xylene in absolute ethanol.
- Add a stoichiometric amount of sodium sulfide to the solution.
- Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored using an appropriate technique such as Thin Layer Chromatography (TLC).
- After the reaction is complete (typically after several hours), cool the mixture to room temperature.
- Remove the ethanol under reduced pressure using a rotary evaporator.
- The residue is then subjected to an aqueous workup to remove inorganic salts. This typically involves partitioning the residue between an organic solvent (e.g., diethyl ether or dichloromethane) and water.
- The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and the solvent is evaporated.
- The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure **1,3-Dihydrobenzo[c]thiophene**.

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **1,3-Dihydrobenzo[c]thiophene** from α,α' -dibromo-o-xylene.

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Caption: Synthesis workflow for **1,3-Dihydrobenzo[c]thiophene**.

Biological and Pharmacological Context

While specific signaling pathways for **1,3-Dihydrobenzo[c]thiophene** are not extensively documented in the reviewed literature, the broader class of thiophene-containing compounds is of significant interest in medicinal chemistry. Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Benzo[b]thiophene derivatives, isomers of benzo[c]thiophenes, are scaffolds found in several FDA-approved drugs.^[4] The **1,3-dihydrobenzo[c]thiophene** core can be considered a valuable scaffold for the synthesis of novel therapeutic agents. For instance, derivatives such as **1,3-dihydrobenzo[c]thiophene**-imines have been synthesized, indicating its utility as a building block in drug discovery programs.^[5] Further research is warranted to explore the specific biological targets and pharmacological profile of **1,3-Dihydrobenzo[c]thiophene** and its derivatives.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 1,3-Dihydrobenzo[c]thiophene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295318#1-3-dihydrobenzo-c-thiophene-molecular-weight]

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